1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

Descripción general

Descripción

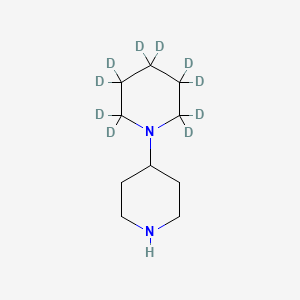

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a stable isotope-labelled compound with the molecular formula C10H10D10N2 . It is used in the synthesis of selective sphingosine kinase 1 inhibitors, which are used as therapeutic agents for proliferative diseases . It is also used in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists .

Molecular Structure Analysis

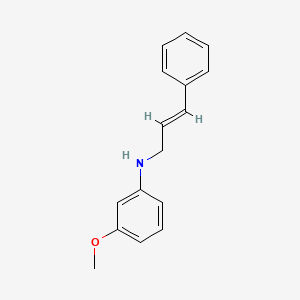

The molecular structure of “1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” consists of two piperidine rings connected at the 1 and 4 positions . The molecular weight is 178.34 .Physical And Chemical Properties Analysis

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a light brown solid . It has a melting point of 63-66°C . It is slightly soluble in chloroform and methanol .Aplicaciones Científicas De Investigación

Synthesis of Arylthiadiazole H3 Antagonists

This compound serves as a reactant in the synthesis of arylthiadiazole H3 antagonists. These antagonists are explored for their potential therapeutic effects in treating central nervous system disorders by targeting the histamine H3 receptor .

Development of Water-Soluble N-Mustards as Anticancer Agents

Researchers utilize 1,4’-Bipiperidine as a precursor in developing water-soluble N-mustards. These agents are investigated for their anticancer properties due to their ability to alkylate DNA .

Creation of Antitubercular Drugs

The compound is used in the creation of antitubercular drugs. These drugs are designed to combat tuberculosis by interfering with the bacterial cell wall synthesis or other vital processes .

Vasopressin1b Receptor Antagonists Production

It acts as a building block in the production of vasopressin1b receptor antagonists. These antagonists can potentially be used to treat psychiatric disorders such as depression and anxiety .

MDR Modulators Synthesis

The compound is involved in the synthesis of MDR (Multi-Drug Resistance) modulators. These modulators aim to overcome drug resistance in cancer therapy by affecting drug efflux mechanisms .

Selective Norepinephrine Transporter Inhibitors

As a reactant, it contributes to the synthesis of selective norepinephrine transporter inhibitors, which are significant in treating conditions like attention-deficit hyperactivity disorder (ADHD) and depression .

Medicinal Chemistry Reagent

It is also used broadly as a medicinal chemistry reagent, providing a versatile foundation for synthesizing various pharmacologically active molecules .

Control of Hydrogen Bond Network Dimensionality

This compound is utilized as a reactant for controlling hydrogen bond network dimensionality in tetrachloroplatinate salts. This control is crucial for designing materials with specific properties .

Each application showcases the versatility and importance of 1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 in scientific research and drug development.

For further details on each application or if you have more queries regarding this compound or others, feel free to ask!

MilliporeSigma - 4-Piperidinopiperidine 97 MilliporeSigma - 4,4 -Bipiperidyl 97

Mecanismo De Acción

Target of Action

It is often used as a reactant in the synthesis of various compounds, including arylthiadiazole h3 antagonists, water-soluble n-mustards as anticancer agents, antitubercular drugs, vasopressin1b receptor antagonists, mdr modulators, and selective norepinephrine transporter inhibitors .

Mode of Action

As a reactant, it likely interacts with other compounds to form new chemical structures, contributing to the activity of the resulting compounds .

Biochemical Pathways

The compounds synthesized using it as a reactant may influence various biochemical pathways related to their respective targets .

Result of Action

The compounds synthesized using it as a reactant may have various effects at the molecular and cellular level, depending on their specific mechanisms of action .

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661810 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

718613-20-8 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)